

Application of (E)-Metominostrobin in Rice Blast Disease Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(E)-Metominostrobin, a strobilurin fungicide, has demonstrated significant efficacy in the management of rice blast disease, one of the most destructive diseases of rice worldwide, caused by the fungus *Magnaporthe oryzae*. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of fungicides for rice blast control.

Application Notes

Mechanism of Action

(E)-Metominostrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides. Its primary mode of action is the inhibition of mitochondrial respiration in the fungal pathogen.[\[1\]](#)[\[2\]](#) Specifically, it blocks the electron transport chain at the cytochrome bc₁ complex (Complex III), preventing ATP synthesis, which is crucial for fungal cellular processes.[\[2\]](#) This disruption of energy production ultimately leads to the inhibition of spore germination, mycelial growth, and sporulation of *Magnaporthe oryzae*. While **(E)-Metominostrobin** is highly effective, the pathogen can develop resistance through a single point mutation (G143A) in the cytochrome b gene.[\[1\]](#) Therefore, resistance management strategies are crucial for its sustained efficacy.

Application Strategies and Timing

Field studies have shown that the timing of **(E)-Metominostrobin** application is critical for effective rice blast control.^[3] For managing neck and panicle blast, which cause the most significant yield losses, applications should be targeted around the heading stage of the rice plant.

- Single Application: The optimal timing for a single application is when 50-70% of the rice heads have emerged.^[3]
- Two Applications: In areas with high disease pressure, a two-spray strategy is recommended. The first application should be at the late boot stage (just before heading), followed by a second application at 50-75% head emergence.^[3]

Resistance Management

The high risk of resistance development to Qo1 fungicides necessitates the implementation of a robust resistance management strategy.^[1]

- Limited Applications: The number of applications of **(E)-Metominostrobin** or any Qo1 fungicide per season should be limited.
- Alternation and Mixtures: It is highly recommended to use **(E)-Metominostrobin** in alternation or in tank mixtures with fungicides having different modes of action.^[4]
- Monitoring: Regular monitoring of Magnaporthe oryzae populations for shifts in sensitivity to **(E)-Metominostrobin** is essential.

Quantitative Data Summary

The following tables summarize the efficacy of **(E)-Metominostrobin** and other fungicides in controlling rice blast, based on data from various field and laboratory studies.

Table 1: Efficacy of **(E)-Metominostrobin** in Field Trials

Treatment (Concentration)	Leaf Blast Reduction (%)	Neck Blast Reduction (%)	Grain Yield Increase (%)	Reference
Metominostrobin 20 SC (0.20%)	77.80	45.68	75.32	[5][6]
Metominostrobin 20 SC (0.10%)	62.61	23.83	-	[5]

Table 2: Comparative Efficacy of Various Fungicides Against Rice Blast

Fungicide	Concentration	Mycelial Growth Inhibition (%)	Reference
Tebuconazole + Trifloxytrobin	50, 100, 150 ppm	99.40 (mean)	[7]
Tebuconazole	50, 100, 150 ppm	99.18 (mean)	[7]
Azoxystrobin	50, 100, 150 ppm	-	[7]
Tricyclazole	50, 100, 150 ppm	63.66 (mean)	[7]

Note: Specific EC50 values for **(E)-Metominostrobin** against *Magnaporthe oryzae* were not available in the searched literature. However, for comparative purposes, a study on the sensitivity of *Pyricularia oryzae* to azoxystrobin, another strobilurin fungicide, showed a gradual rise in EC50 estimates over a 26-year period, indicating the development of resistance. One study reported the mean EC50 value of metconazole for 121 *C. cassiicola* isolates was $0.78 \pm 0.41 \mu\text{g/mL}$.^[1]

Experimental Protocols

In-Vitro Evaluation of **(E)-Metominostrobin** against *Magnaporthe oryzae* (Poisoned Food Technique)

This protocol is adapted from the poisoned food technique used for evaluating the efficacy of fungicides against fungal pathogens.

a) Materials:

- Pure culture of Magnaporthe oryzae
- Potato Dextrose Agar (PDA) medium
- **(E)-Metominostrobin** stock solution of known concentration
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator

b) Procedure:

- Prepare PDA medium and sterilize by autoclaving.
- Cool the molten PDA to 45-50°C.
- Add the required volume of **(E)-Metominostrobin** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix well by gentle swirling.
- Pour the amended PDA into sterile Petri dishes and allow it to solidify. A control set of plates should be prepared with PDA without the fungicide.
- Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of Magnaporthe oryzae.
- Incubate the plates at $25 \pm 2^\circ\text{C}$ for 7-10 days, or until the mycelial growth in the control plate reaches the edge of the dish.
- Measure the radial mycelial growth in two perpendicular directions and calculate the average diameter.
- Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = $((C - T) / C) * 100$ Where:

- C = Average mycelial growth diameter in the control plate
- T = Average mycelial growth diameter in the treated plate

Field Evaluation of (E)-Metominostrobin for Rice Blast Control

This protocol outlines a standard field trial for evaluating the efficacy of fungicides.

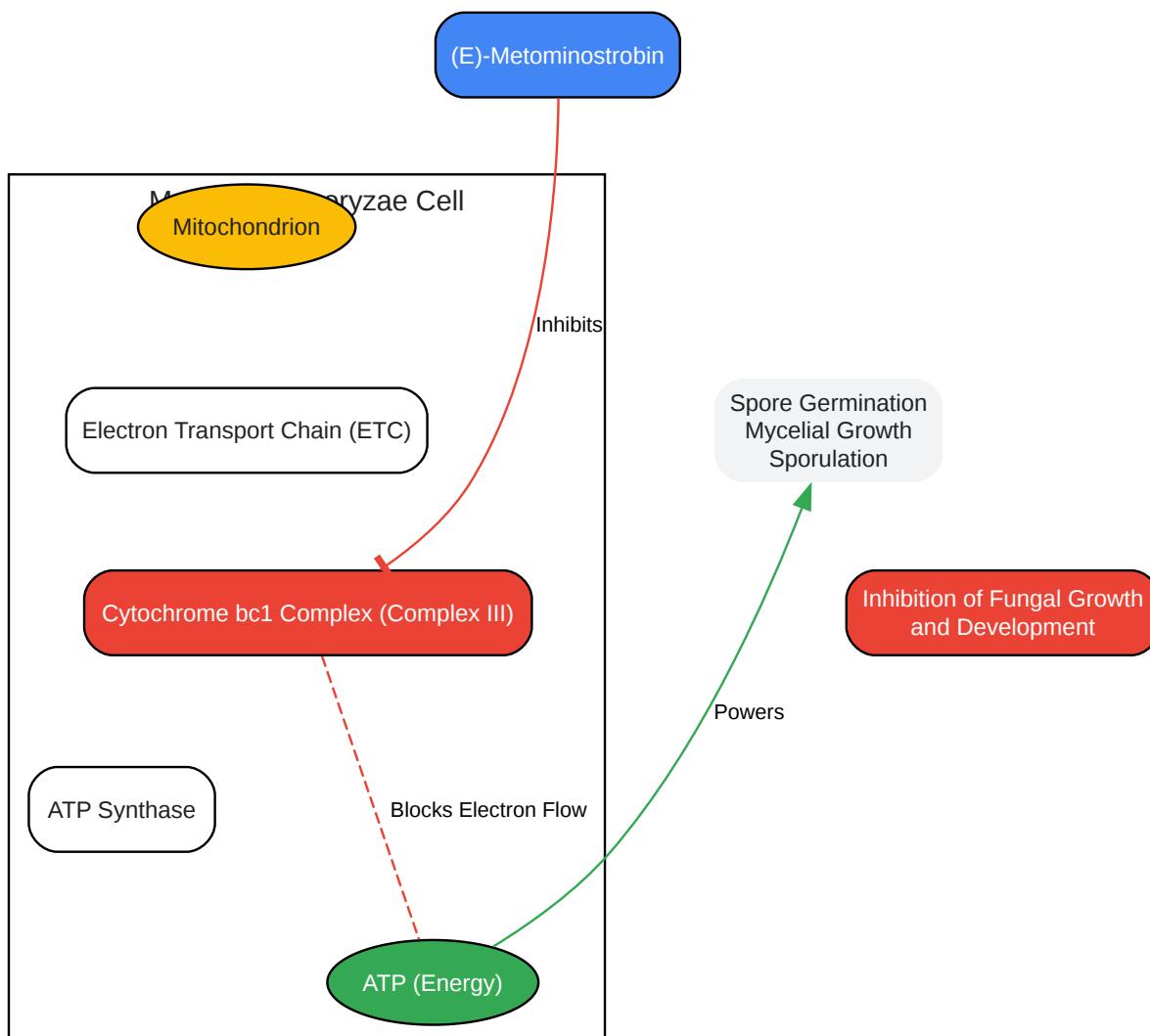
a) Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with at least three replications.
- Plot Size: Appropriate plot size (e.g., 5m x 3m) with buffer zones between plots to minimize spray drift.
- Variety: Use a rice variety susceptible to blast to ensure adequate disease pressure.

b) Treatments:

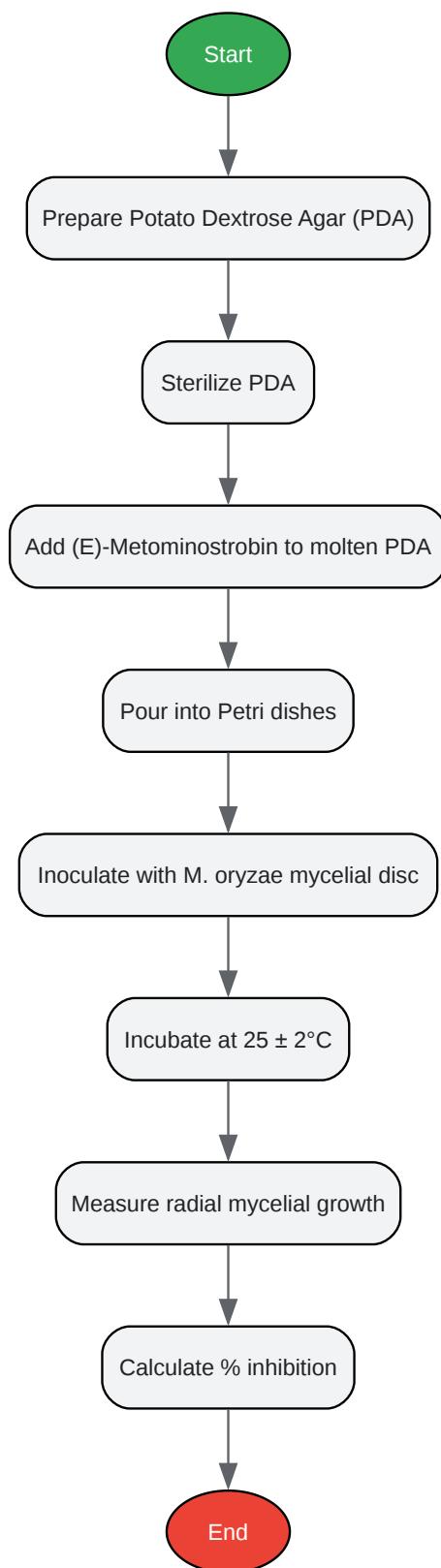
- **(E)-Metominostrobin** at different application rates.
- A standard fungicide check (a commonly used and effective fungicide).
- An untreated control (sprayed with water only).

c) Application:

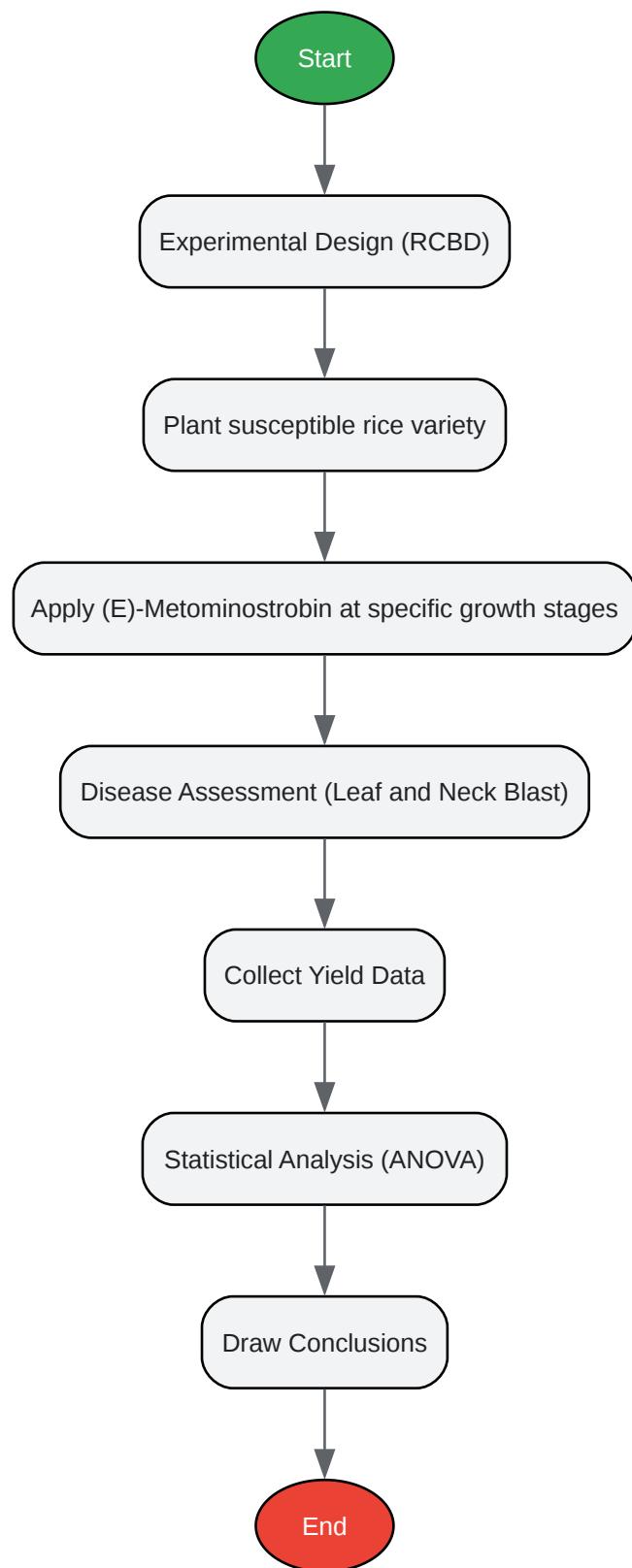

- Timing: Apply fungicides at the recommended growth stages (e.g., late boot stage and/or 50-70% heading).[\[3\]](#)
- Method: Use a calibrated sprayer to ensure uniform coverage of the foliage and panicles.

d) Data Collection:

- Disease Assessment:


- Leaf Blast: Assess the percentage of leaf area infected or use a standard disease rating scale (e.g., 0-9 scale) at regular intervals after application.
- Neck Blast: At the dough stage or later, count the number of infected panicles per unit area (e.g., per square meter) and calculate the percentage of neck blast incidence.
- Yield and Yield Components:
 - At maturity, harvest a designated area from the center of each plot.
 - Record grain yield (kg/ha), 1000-grain weight, and other relevant yield parameters.
- e) Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **(E)-Metominostrobin** on *Magnaporthe oryzae*.

[Click to download full resolution via product page](#)

Caption: In-vitro experimental workflow for fungicide evaluation.

[Click to download full resolution via product page](#)

Caption: Field trial workflow for evaluating fungicide efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of (E)-Metominostrobin in Rice Blast Disease Control: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676514#application-of-e-metominostrobin-in-rice-blast-disease-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com